molecular formula C11H18O4 B6154027 4-oxo-1-[(propan-2-yloxy)methyl]cyclohexane-1-carboxylic acid CAS No. 2228791-60-2

4-oxo-1-[(propan-2-yloxy)methyl]cyclohexane-1-carboxylic acid

Cat. No. B6154027
CAS RN: 2228791-60-2
M. Wt: 214.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-oxo-1-[(propan-2-yloxy)methyl]cyclohexane-1-carboxylic acid, also known as 4-oxo-1-propan-2-yloxy-methylcyclohexane-1-carboxylic acid, is a cyclic organic compound belonging to the class of carboxylic acids. It is an important intermediate in the synthesis of cyclic amines, which are used in a variety of pharmaceuticals and other applications. This compound has been extensively studied in the past few decades due to its potential applications in medicinal chemistry and drug development.

Scientific Research Applications

4-oxo-1-[(propan-2-yloxy)methyl]cyclohexane-1-carboxylic acid has a wide range of applications in scientific research. It has been used as a starting material for the synthesis of diverse cyclic amines and derivatives, which are important intermediates in the synthesis of pharmaceuticals and other compounds. In addition, this compound has been used in the synthesis of heterocyclic compounds, such as azoles and isoxazoles, and as a building block for the synthesis of polymers. Furthermore, it has been used as a starting material for the synthesis of polycyclic aromatic hydrocarbons and other organic compounds.

Mechanism of Action

The mechanism of action of 4-oxo-1-[(propan-2-yloxy)methyl]cyclohexane-1-carboxylic acid is still not fully understood. However, it is believed that the carboxylic acid group of the compound plays a key role in its reactivity. The acid group can undergo a variety of reactions, including nucleophilic substitution, electrophilic addition, and aldol condensation. Furthermore, the cyclic structure of the compound can also facilitate the formation of cyclic intermediates, which can then be used in the synthesis of various compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, in vitro studies have shown that the compound has a moderate inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other inflammatory mediators. It has also been shown to have a mild anti-inflammatory effect in animal models.

Advantages and Limitations for Lab Experiments

The use of 4-oxo-1-[(propan-2-yloxy)methyl]cyclohexane-1-carboxylic acid in laboratory experiments has several advantages. The compound is relatively easy to synthesize and is relatively stable under a variety of conditions. In addition, it has a wide range of applications in the synthesis of various compounds. However, the compound is not very soluble in water, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for 4-oxo-1-[(propan-2-yloxy)methyl]cyclohexane-1-carboxylic acid. One potential application is in the development of new drugs and therapeutics. The compound could be used as a starting material for the synthesis of a variety of cyclic amines, which could then be used as pharmaceutical intermediates. In addition, the compound could be used as a starting material in the synthesis of polycyclic aromatic hydrocarbons and other organic compounds. Finally, further research could be conducted to better understand the biochemical and physiological effects of the compound.

Synthesis Methods

The synthesis of 4-oxo-1-[(propan-2-yloxy)methyl]cyclohexane-1-carboxylic acid can be achieved via a variety of methods. The most common is the condensation of propionic acid with 1-chloro-2-methylcyclohexane in the presence of a base, such as sodium hydroxide. The reaction proceeds through the formation of a cyclic intermediate, which is then hydrolyzed to form the desired product. Other methods of synthesis include the use of Grignard reagents, nucleophilic aromatic substitution, and Friedel-Crafts alkylation.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-oxo-1-[(propan-2-yloxy)methyl]cyclohexane-1-carboxylic acid involves the protection of the carboxylic acid group, followed by the introduction of the propan-2-yloxy group, and then the oxidation of the resulting alcohol to form the ketone. The final step involves the deprotection of the carboxylic acid group.", "Starting Materials": [ "Cyclohexane", "Bromine", "Sodium hydroxide", "Sodium bicarbonate", "Methanol", "Sodium borohydride", "2-Propanol", "Sodium sulfate", "Sodium hydroxide", "Chloroacetic acid", "Thionyl chloride", "Triethylamine", "Diisopropylethylamine", "N,N-Dimethylformamide", "Hydrochloric acid", "Sodium hydroxide", "Hydrogen peroxide", "Acetic acid", "Sodium acetate", "Methanol" ], "Reaction": [ "Bromination of cyclohexane to form 1-bromocyclohexane", "Reaction of 1-bromocyclohexane with sodium hydroxide to form cyclohexanol", "Oxidation of cyclohexanol with sodium bicarbonate and bromine to form cyclohexanone", "Reduction of cyclohexanone with sodium borohydride to form cyclohexanol", "Protection of the carboxylic acid group of cyclohexanone with chloroacetic acid and thionyl chloride to form 1-chloroacetyl cyclohexanone", "Reaction of 1-chloroacetyl cyclohexanone with 2-propanol and triethylamine to form 4-oxo-1-[(propan-2-yloxy)methyl]cyclohexan-1-ol", "Oxidation of 4-oxo-1-[(propan-2-yloxy)methyl]cyclohexan-1-ol with hydrogen peroxide and acetic acid to form 4-oxo-1-[(propan-2-yloxy)methyl]cyclohexane-1-carboxylic acid", "Deprotection of the carboxylic acid group of 4-oxo-1-[(propan-2-yloxy)methyl]cyclohexane-1-carboxylic acid with sodium hydroxide and methanol to form the final product" ] }

CAS RN

2228791-60-2

Molecular Formula

C11H18O4

Molecular Weight

214.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.